3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by its chloro, methyl, and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Contemporary synthetic routes may involve the use of palladium-catalyzed reactions or other transition metal-catalyzed processes to achieve higher yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure consistent product quality. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinolines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: Some quinoline derivatives are used in the development of drugs for treating malaria and other diseases. Industry: Quinoline compounds are used in the manufacture of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a chloro group.
2-Methylquinoline: Similar but lacks the nitrile group.
Quinoline: The parent compound without any substituents.
Uniqueness: The presence of the chloro, methyl, and nitrile groups in 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- gives it distinct chemical and biological properties compared to its analogs. These groups influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-14-9-5-3-2-4-7(9)10(12)8(6-13)11(14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQPEVIEDNHKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382938 | |
Record name | 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150617-68-8 | |
Record name | 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.